molecular formula C9H9N3O2S B2558703 N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448137-11-8

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

Cat. No.: B2558703
CAS No.: 1448137-11-8
M. Wt: 223.25
InChI Key: UNVHEJODXZIMOK-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is a heterocyclic compound that contains a furan ring, a thiadiazole ring, and a carboxamide group

Mechanism of Action

Target of Action

The primary target of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division .

Mode of Action

This compound: interacts with EGFR, potentially inhibiting its activity . This interaction can lead to changes in the cell signaling pathways that are mediated by EGFR, resulting in altered cell behavior .

Biochemical Pathways

The interaction of This compound with EGFR can affect various biochemical pathways. EGFR is known to be involved in several signaling pathways that regulate cell growth, survival, and differentiation . By inhibiting EGFR, this compound could potentially affect these pathways and their downstream effects .

Pharmacokinetics

The pharmacokinetics of This compound These properties would have a significant impact on the bioavailability of the compound, determining how much of the compound reaches its target and how long it stays in the body .

Result of Action

The molecular and cellular effects of This compound ’s action would depend on its interaction with EGFR and the specific cellular context. In general, inhibition of EGFR could lead to decreased cell growth and proliferation . The exact effects would likely vary depending on factors such as the specific cell type and the presence of other signaling molecules .

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s stability and its interaction with EGFR . Additionally, factors such as the specific cellular environment and the presence of other signaling molecules could influence the compound’s efficacy .

Preparation Methods

The synthesis of N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide typically involves the reaction of 2-furoic acid, furfurylamine, and furfuryl alcohol. The reactions are often carried out in a microwave reactor in the presence of effective coupling reagents such as DMT/NMM/TsO− or EDC . The reaction conditions, including time, solvent, and substrate amounts, are optimized to achieve good yields. The crude products are purified by crystallization using ethyl acetate and hexane .

Chemical Reactions Analysis

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide can be compared with other similar compounds such as:

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c1-6-11-9(15-12-6)8(13)10-5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVHEJODXZIMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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